(3R,4R)-4-(methylamino)pyrrolidin-3-ol
Overview
Description
(3R,4R)-4-(methylamino)pyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring substituted with a methylamino group at the fourth position and a hydroxyl group at the third position. The stereochemistry of the compound is specified by the (3R,4R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-(methylamino)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent to introduce the desired stereochemistry. The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at a controlled temperature to ensure the desired stereoselectivity.
Another synthetic route involves the use of a chiral auxiliary to control the stereochemistry during the formation of the pyrrolidine ring. This method often requires multiple steps, including the protection and deprotection of functional groups, to achieve the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The choice of catalysts, solvents, and reaction conditions is critical to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-(methylamino)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the methylamino group can result in a variety of substituted pyrrolidines.
Scientific Research Applications
(3R,4R)-4-(methylamino)pyrrolidin-3-ol has several applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (3R,4R)-4-(methylamino)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific binding interactions. The pathways involved in its mechanism of action can include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
(3R,4R)-4-(methylamino)pyrrolidin-3-ol can be compared with other similar compounds, such as:
(3S,4S)-4-(methylamino)pyrrolidin-3-ol: This is the enantiomer of the compound, with the opposite stereochemistry.
(3R,4R)-4-(ethylamino)pyrrolidin-3-ol: This compound has an ethylamino group instead of a methylamino group.
(3R,4R)-4-(methylamino)pyrrolidin-2-ol: This compound has the hydroxyl group at the second position instead of the third position.
The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(3R,4R)-4-(methylamino)pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-6-4-2-7-3-5(4)8/h4-8H,2-3H2,1H3/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBMVJAZPUCDRH-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CNCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CNC[C@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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